Tr-PEG6
Overview
Description
Mechanism of Action
Target of Action
Tr-PEG6, also known as a non-cleavable 6-unit polyethylene glycol (PEG) linker, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In ADCs, the antibody part targets a specific protein on the surface of cancer cells, and the drug part kills the cells .
Mode of Action
This compound interacts with its targets through the process of PEGylation . PEGylation is the covalent attachment of PEG to molecules and macrostructures, such as a drug, therapeutic protein, or vesicle, which is beneficial because it improves the safety and efficiency of the therapeutic agent . The hydrophilic nature of PEG can increase the solubility of the compound in aqueous media . The trityl ether in this compound can be removed under mildly acidic conditions or via hydrogenolysis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the action of ADCs. The ADCs, synthesized using this compound, can bind to specific proteins on the surface of cancer cells, get internalized, and then release the drug to kill the cancer cells . .
Pharmacokinetics
The pharmacokinetic properties of this compound are primarily related to its role in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADCs . The hydrophilic nature of PEG increases the water solubility of the compound, which can enhance the bioavailability of the drug . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in ADCs. The ADCs, synthesized using this compound, can specifically target cancer cells and effectively kill them . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability and action of PEGylated compounds can be influenced by factors such as temperature, pH, and presence of different ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Tr-PEG6 is synthesized by attaching a trityl ether protecting group to a polyethylene glycol chain. The trityl ether group is typically introduced using trityl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The resulting product is then purified by column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve consistent results. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
Tr-PEG6 undergoes various chemical reactions, including:
Deprotection: The trityl ether group can be removed under mildly acidic conditions or via hydrogenolysis.
Substitution: The terminal hydroxyl group of this compound can be derivatized to other reactive functional groups for conjugation.
Common Reagents and Conditions
Deprotection: Mild acids such as acetic acid or trifluoroacetic acid are commonly used for deprotection.
Substitution: Reagents such as acetyl chloride can be used to remove the TBDMS alcohol protecting group, allowing further derivatization.
Major Products Formed
Scientific Research Applications
Tr-PEG6 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Tr-PEG5-OH: A non-degradable linker containing five units of polyethylene glycol.
NHS-PEG4-Biotin: A biotinylation reagent with a polyethylene glycol spacer.
Uniqueness
Tr-PEG6 is unique due to its trityl ether protecting group, which can be removed under mild conditions, and its six-unit polyethylene glycol chain, which provides enhanced solubility and stability compared to shorter polyethylene glycol linkers .
Properties
IUPAC Name |
2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIZOCQZVDVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710418 | |
Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141282-24-8 | |
Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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